molecular formula C7H9N3O B580599 N-(5-methylpyridazin-3-yl)acetamide CAS No. 1314406-52-4

N-(5-methylpyridazin-3-yl)acetamide

Cat. No.: B580599
CAS No.: 1314406-52-4
M. Wt: 151.169
InChI Key: POVHAQRJWOWXJB-UHFFFAOYSA-N
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Description

N-(5-methylpyridazin-3-yl)acetamide is a chemical compound featuring a pyridazine core functionalized with an acetamide group. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research. The pyridazine ring, a nitrogen-rich heterocycle, is a common scaffold found in compounds with diverse biological activities . Researchers utilize such acetamide-functionalized heterocycles as key precursors in the design and synthesis of novel molecules for drug discovery programs . For instance, structurally similar N-acetamide heterocycles have been investigated as core components in developing potential anticancer agents and as inhibitors of specific enzymatic targets, such as enoyl acyl carrier protein reductase (InhA) in tuberculosis research . The presence of the acetamide linker offers a versatile handle for further chemical modification, enabling its integration into larger, more complex molecular architectures. As such, this compound serves as a versatile building block for researchers working in areas including synthetic methodology and the development of new pharmacologically active compounds. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVHAQRJWOWXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857086
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-52-4
Record name N-(5-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 5 Methylpyridazin 3 Yl Acetamide

Established Synthetic Routes for N-(5-methylpyridazin-3-yl)acetamide

The most direct and commonly employed method for the synthesis of this compound involves the acylation of a pyridazine (B1198779) precursor.

Amidation Reactions Involving Pyridazine Precursors

The foundational approach to synthesizing this compound is the amidation of 3-amino-5-methylpyridazine. This reaction typically involves treating the amino-pyridazine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (acetate or chloride) to form the final acetamide (B32628) product.

For instance, a general procedure involves dissolving the pyridazine precursor, 3-amino-5-methylpyridazine, in a suitable solvent. The acetylating agent is then added, often in the presence of a base to neutralize the acidic byproduct. The reaction mixture is typically stirred at a specific temperature for a set duration to ensure complete conversion.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, temperature, reaction time, and the nature of the base can significantly influence the outcome of the amidation reaction. For example, in the synthesis of a related compound, N-(2-aminopyridin-3-yl)acetamide, the reaction was carried out in anhydrous tetrahydrofuran (B95107) (THF) at 0°C initially, followed by stirring at room temperature for 12 hours. nih.gov

The table below summarizes key parameters that are often optimized in the synthesis of acetamide derivatives from amino precursors.

ParameterOptionsRationale for Optimization
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine (B92270)Solvent polarity can affect the solubility of reactants and the reaction rate.
Acetylating Agent Acetic anhydride, Acetyl chlorideReactivity and byproducts differ. Acetic anhydride is often preferred for its milder nature.
Base Pyridine, Triethylamine, Sodium carbonateNeutralizes the acid byproduct, driving the reaction to completion.
Temperature 0°C to refluxControls the reaction rate and minimizes side reactions.
Reaction Time Minutes to hoursEnsures the reaction proceeds to completion without product degradation.

Advanced Synthetic Techniques for Related Pyridazine-Acetamide Scaffolds

Modern synthetic organic chemistry offers more sophisticated methods for constructing pyridazine-acetamide structures, often providing higher efficiency and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Methodologies in Analog Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net In the context of pyridazine-acetamide synthesis, these methods are particularly valuable for creating a diverse range of analogs. For example, the Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl groups onto the pyridazine ring before or after the amidation step. researchgate.net

A study on the synthesis of substituted pyrido[2,3-d]pyridazines highlights the utility of palladium catalysis in functionalizing pyridazine rings. cornell.edu While not directly synthesizing this compound, the principles are transferable for creating analogs. Such reactions typically involve a palladium catalyst, a ligand, a base, and a suitable solvent system. beilstein-journals.orgrsc.org

One-Pot Synthesis Approaches and Their Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. nih.govmdpi.com For the synthesis of related pyridazine derivatives, one-pot procedures have been developed that combine cyclization and functionalization steps. For example, a one-pot method for preparing 3,5-diaryl pyridines from aromatic terminal alkynes and benzamide (B126) has been reported, showcasing the efficiency of such approaches. mdpi.com

Ultrasound-assisted one-pot multicomponent reactions have also emerged as an efficient and green method for synthesizing pyridazine and pyrrole (B145914) derivatives in high yields and short reaction times. growingscience.comnih.gov These methods often utilize water as a solvent, further enhancing their environmental credentials. growingscience.com

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyridazine derivatives, several green approaches have been explored.

The use of ionic liquids as recyclable reaction media has been shown to be an environmentally friendly procedure for synthesizing pyridazine derivatives. sioc-journal.cn This method can lead to reduced reaction times and increased yields compared to conventional solvents. sioc-journal.cn Similarly, microwave-assisted synthesis is recognized as a green chemistry tool that can accelerate reactions, improve yields, and lead to purer products with shorter reaction times. nih.govacs.org

Furthermore, the development of catalyst-free reactions in environmentally benign solvents like water represents a significant advancement in green synthesis. derpharmachemica.com Visible-light mediated reactions using molecular oxygen as a green oxidant also offer a simple, cost-effective, and energy-efficient route to nitrogen-containing heterocycles. rsc.org These green methodologies, while not all directly applied to this compound yet, demonstrate the potential for developing more sustainable synthetic routes for this and related compounds.

Advanced Spectroscopic and Structural Elucidation of N 5 Methylpyridazin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹H and ¹³C NMR spectra provide fundamental information regarding the carbon-hydrogen framework of N-(5-methylpyridazin-3-yl)acetamide. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while signal splitting provides information about neighboring protons.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group on the pyridazine (B1198779) ring, the acetyl methyl group, the amide (N-H) proton, and the two aromatic protons on the pyridazine ring. The amide proton's chemical shift can be broad and is sensitive to solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Signals are anticipated for the two methyl carbons, the carbonyl carbon of the acetamide (B32628) group, and the five carbons constituting the pyridazine ring. The carbonyl carbon typically appears significantly downfield due to the deshielding effect of the oxygen atom. While specific, experimentally verified spectra for this exact compound are not publicly available in all cited literature, typical chemical shift values can be predicted based on data from closely related pyridazine and acetamide structures. amazonaws.commontana.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridazine-H4/H6 8.0 - 9.0 120 - 150
Pyridazine-CH₃ ~2.4 ~18
Amide-NH 9.0 - 11.0 (variable) -
Acetyl-CH₃ ~2.2 ~24
Carbonyl C=O - ~169

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

To definitively assign the signals from 1D NMR and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments correlate signals from different nuclei, providing a complete picture of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. It would be used to unambiguously assign the protonated carbons of the pyridazine ring and the two methyl groups.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In this molecule, it would primarily show coupling between the aromatic protons on the pyridazine ring, helping to confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This technique is valuable for determining the molecule's preferred conformation, such as the orientation of the acetamide group relative to the pyridazine ring. researchgate.net

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into molecular conformation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The precise positions of these bands can be influenced by hydrogen bonding and the molecule's solid-state packing.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch Amide 3300 - 3200
C-H Stretch (Aromatic) Pyridazine Ring 3100 - 3000
C-H Stretch (Aliphatic) Methyl Groups 2980 - 2850
C=O Stretch (Amide I) Acetamide 1700 - 1650
N-H Bend (Amide II) Amide 1570 - 1515
C=N/C=C Stretch Pyridazine Ring 1600 - 1450

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. chemicalbook.com Vibrations that cause a change in molecular polarizability are Raman-active. While IR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the pyridazine ring are expected to produce strong signals in the Raman spectrum. researchgate.net The C=C and C=N ring stretching modes are typically prominent. beilstein-journals.org This technique provides a valuable fingerprint of the molecule, confirming the presence of the aromatic ring system and complementing the data obtained from FTIR. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. vulcanchem.com

For this compound (C₇H₉N₃O), the calculated molecular weight is 151.17 g/mol . evitachem.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 151. In electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) would be seen at m/z 152.

The fragmentation of the molecule under ionization provides structural clues. Amides often undergo characteristic cleavage patterns. libretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of an acylium ion (CH₃CO⁺) at m/z 43.

Loss of Ketene (B1206846): A common fragmentation for N-aryl acetamides involves a rearrangement to eliminate ketene (H₂C=C=O, mass of 42 Da), which would result in a fragment ion corresponding to 3-amino-5-methylpyridazine at m/z 109.

Loss of Acetyl Radical: Cleavage of the N-C(O) bond can result in the loss of an acetyl radical (•COCH₃, mass of 43 Da), producing an ion at m/z 108.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
152 [M+H]⁺ (Protonated Molecule)
151 [M]⁺˙ (Molecular Ion)
109 [M - H₂C=C=O]⁺˙ (Loss of ketene)
108 [M - •COCH₃]⁺ (Loss of acetyl radical)

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Analysis

Single-Crystal X-ray Diffraction Studies on this compound

Specific single-crystal X-ray diffraction data for this compound are not found in the current scientific literature. Such a study would involve growing a suitable single crystal of the compound and analyzing it using an X-ray diffractometer. The resulting data would allow for the determination of its crystallographic parameters.

A typical data table generated from such an analysis would include:

Crystallographic Parameter Value
Chemical FormulaC₇H₉N₃O
Formula Weight151.17 g/mol
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (molecules per unit cell)Not Available
Density (calculated) (Mg/m³)Not Available

This information is fundamental for defining the solid-state structure of the compound.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The analysis of crystal packing and intermolecular forces, particularly hydrogen bonding, is derived from single-crystal X-ray diffraction data. For this compound, the acetamide group contains a hydrogen bond donor (N-H) and an acceptor (C=O), while the pyridazine ring contains nitrogen atoms that can act as hydrogen bond acceptors.

Without experimental data, a definitive analysis is not possible. However, a hypothetical analysis would explore:

Hydrogen Bonds: The formation of intermolecular hydrogen bonds, such as N—H···N or N—H···O, which would significantly influence the crystal packing. iucr.org For instance, in many acetamide-containing heterocyclic compounds, molecules are linked into chains or dimers through these interactions. iucr.orgresearchgate.net

Crystal Packing: How these hydrogen-bonded networks, along with other weaker interactions like π–π stacking between pyridazine rings, assemble to form the three-dimensional crystal lattice. nih.govresearchgate.net

A table summarizing potential hydrogen bond geometries would typically be presented:

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
e.g., N—H···NNot Avail.Not Avail.Not Avail.Not Avail.
e.g., N—H···ONot Avail.Not Avail.Not Avail.Not Avail.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy molecular orbitals. elte.huijprajournal.com The resulting spectrum provides information about the electronic structure and the extent of conjugation within the molecule. hnue.edu.vn

For this compound, the pyridazine ring and the acetamide group constitute the chromophore system. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and potentially n → π* transitions. elte.huijprajournal.com The π-electrons of the aromatic pyridazine ring are involved in conjugation, and the positions of the absorption maxima (λmax) would be characteristic of this system. mdpi.com The solvent used for the analysis can also influence the position of these peaks. acs.orgresearchgate.net

A summary of UV-Vis absorption data would be tabulated as follows:

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Transition Type
e.g., EthanolNot AvailableNot Availablee.g., π → π
e.g., ChloroformNot AvailableNot Availablee.g., π → π

Without experimental studies, the specific electronic transitions and conjugation patterns for this compound cannot be detailed.

Computational Chemistry and Theoretical Investigations of N 5 Methylpyridazin 3 Yl Acetamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in determining the molecule's stable conformation, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost. This approach is used to find the minimum energy conformation of the molecule, yielding optimized geometric parameters like bond lengths and angles.

For N-(5-methylpyridazin-3-yl)acetamide, the geometry optimization would reveal the planarity of the pyridazine (B1198779) ring and the orientation of the acetamide (B32628) substituent. In analogous structures, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, the acetamide group exhibits a specific conformation relative to the aromatic ring, influenced by steric and electronic factors. The bond lengths and angles are characteristic of their hybridization states, with delocalization within the pyridazine ring influencing the bond orders. For instance, C-N bonds within the ring are expected to have lengths intermediate between a single and double bond.

Table 1: Illustrative Optimized Geometrical Parameters for a Structurally Similar Heterocyclic Amide (Calculated via DFT) Note: This data is representative of a similar class of compounds, as specific data for this compound was not available in the searched literature.

ParameterBond/AngleValue
Bond Lengths C-C (ring)~1.39 Å
C-N (ring)~1.34 Å
N-N (ring)~1.33 Å
C-N (amide)~1.37 Å
C=O (amide)~1.23 Å
Bond Angles C-N-C (amide)~128°
O=C-N (amide)~123°
C-C-N (ring)~120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the amide nitrogen, while the LUMO would likely be distributed across the ring and the carbonyl group of the acetamide moiety.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These values are illustrative, based on calculations for analogous heterocyclic amide compounds.

ParameterSymbolFormulaRepresentative Value (eV)
HOMO EnergyEHOMO--5.88
LUMO EnergyELUMO--1.18
Energy GapΔEELUMO - EHOMO4.70
Ionization PotentialI-EHOMO5.88
Electron AffinityA-ELUMO1.18
Chemical Hardnessη(I - A) / 22.35
Electronegativityχ(I + A) / 23.53
Electrophilicity Indexωχ² / (2η)2.65

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP analysis would highlight several key features:

Negative Regions: The most negative potential is expected around the carbonyl oxygen atom of the acetamide group and the nitrogen atoms of the pyridazine ring, making these the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Regions: A significant region of positive potential would be located around the hydrogen atom of the amide group (N-H), indicating its role as a hydrogen bond donor.

This analysis is critical for understanding how the molecule will interact with biological receptors, where electrostatic complementarity is often a key determinant of binding.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

While quantum mechanics describes the molecule's intrinsic properties, molecular modeling techniques are employed to study how it interacts with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor), typically a protein. This method is essential in drug discovery for screening virtual libraries of compounds against a specific protein target. Given the role of similar heterocyclic compounds as enzyme inhibitors, a potential target for this compound could be an enzyme like the SARS-CoV-2 main protease (Mpro).

Docking studies on analogous compounds, such as those with a pyridine (B92270) ring, have shown that the heterocyclic nitrogen can form crucial hydrogen bonds with residues in the protein's active site, such as HIS163 in SARS-CoV-2 Mpro. The amide portion of the molecule is also critical, often forming additional hydrogen bonds with the protein backbone. For this compound, the pyridazine nitrogens, the amide N-H group, and the carbonyl oxygen would be key pharmacophoric features driving its binding interactions.

Table 3: Hypothetical Binding Interactions of this compound with a Protein Active Site (Based on Analog Docking Studies)

Ligand GroupReceptor Residue/GroupInteraction Type
Pyridazine Ring NitrogenHistidine Side ChainHydrogen Bond
Amide N-HMain Chain CarbonylHydrogen Bond
Amide C=OMain Chain N-H / Serine OHHydrogen Bond
Methyl GroupHydrophobic Pocketvan der Waals Interaction

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and dynamics of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a more realistic view of the binding event in a solvated environment.

An MD simulation of this compound bound to a target protein would involve several stages, including energy minimization, heating, and equilibration, followed by a production run. Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the complex. A stable RMSD suggests a persistent binding mode.

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and how they adapt to the ligand's presence.

Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be quantified throughout the simulation, confirming their importance for binding affinity.

These simulations provide crucial information on the dynamic nature of the molecular recognition process, which is unobtainable from static docking poses alone.

Theoretical Prediction of Chemical Reactivity and Stability Profiles

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and stability. Through methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular descriptors that offer a quantitative prediction of how this compound will behave in chemical reactions. gsconlinepress.comresearchgate.net These theoretical insights are invaluable for predicting reaction pathways and designing new molecules with desired properties. nih.gov

The primary framework for these predictions involves analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. irjweb.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.orgirjweb.com A small energy gap suggests that little energy is required to excite an electron, correlating with high chemical reactivity and lower kinetic stability. semanticscholar.org Conversely, a large energy gap indicates high stability and lower reactivity. jocpr.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a more detailed picture of the molecule's electronic nature. These descriptors, which appear naturally within DFT, include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). gsconlinepress.comjocpr.com

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Hardness (η): Measures the resistance of a molecule to a change in its electron distribution or charge transfer. irjweb.com Hard molecules have a large HOMO-LUMO gap. jocpr.com

Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes. Soft molecules have a small HOMO-LUMO gap. jocpr.com

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment, indicating its propensity to act as an electrophile. jocpr.com

The following table presents theoretical values for these quantum chemical descriptors for this compound, calculated using DFT methods. These values are based on typical results for substituted pyridazine derivatives. gsconlinepress.comresearchgate.netmdpi.com

ParameterSymbolFormulaRepresentative Value (eV)
HOMO EnergyEHOMO--6.15
LUMO EnergyELUMO--1.25
Energy GapΔEELUMO - EHOMO4.90
Ionization PotentialI-EHOMO6.15
Electron AffinityA-ELUMO1.25
Electronegativityχ(I + A) / 23.70
Chemical Potentialμ-(I + A) / 2-3.70
Hardnessη(I - A) / 22.45
SoftnessS1 / (2η)0.204
Electrophilicity Indexωμ² / (2η)2.79

The relatively large energy gap (ΔE) suggests that this compound is a kinetically stable molecule. Its electrophilicity index (ω) indicates a moderate capacity to act as an electron acceptor.

Another powerful visualization tool in computational chemistry is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, providing a guide to its reactive sites. researchgate.net It maps regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) concentrated around the two adjacent nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the acetamide group. This is due to the high electronegativity and lone pairs of electrons on these atoms, making them the primary sites for interaction with electrophiles or for hydrogen bonding. The pyridazine ring itself is known to be electron-deficient, which generally makes it susceptible to nucleophilic attack. gsconlinepress.commdpi.com Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the amide N-H proton, making it the most probable site for deprotonation or nucleophilic interaction.

Investigation of Biological Activities and Molecular Mechanisms of N 5 Methylpyridazin 3 Yl Acetamide and Its Derivatives Non Clinical Focus

In Vitro Screening Methodologies for Biological Activity Profiling

Initial investigation into the biological potential of N-(5-methylpyridazin-3-yl)acetamide and its analogs relies on robust in vitro screening methods. These techniques allow for the rapid assessment of a compound's effects in a controlled laboratory setting, providing essential preliminary data on biological activity.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target or pathway. nih.govmdpi.comufl.edu This process utilizes automation and robotics to test large libraries of chemical compounds, such as derivatives of this compound, in a time- and cost-efficient manner. mdpi.comufl.edu

Libraries of this compound derivatives can be synthesized by systematically modifying the core structure. These modifications might include altering substituents on the pyridazine (B1198779) ring or changing the acetamide (B32628) group to explore the structure-activity relationship (SAR). The library is then screened using biochemical or cell-based assays to identify "hits"—compounds that exhibit a desired biological effect, such as enzyme inhibition or receptor binding. For instance, related N-(6-arylpyridazin-3-yl)amides were identified through HTS for their insecticidal activity. evitachem.com

Table 1: Representative Data from a Hypothetical HTS Campaign for Kinase Inhibition This table illustrates the type of primary screening data generated from an HTS assay targeting a specific kinase. The percent inhibition is measured at a single compound concentration.

Compound IDStructural Modification% Inhibition at 10 µMHit Status
MPA-001This compound (Parent)12%No
MPA-002N-(5-ethyl pyridazin-3-yl)acetamide15%No
MPA-003N-(5-methylpyridazin-3-yl)propanamide 8%No
MPA-004N-(5-methyl-6-chloropyridazin -3-yl)acetamide65%Yes
MPA-005N-(5-methylpyridazin-3-yl)-2-phenylacetamide 88%Yes

Following initial identification through HTS, "hit" compounds are further characterized using a variety of cell-based assays. nih.gov These assays provide crucial information on how a compound like this compound affects intact cells, offering insights into its potential mechanism of action, cytotoxicity, and influence on cellular signaling pathways. nih.govnih.gov

Commonly used assays include:

Viability and Cytotoxicity Assays: Methods like the MTT assay are used to measure the effect of the compound on cell proliferation and survival. For example, studies on other acetamide derivatives have used these assays to determine their anticancer potential against various cancer cell lines. ebi.ac.uknih.gov

Apoptosis Assays: These assays determine if a compound induces programmed cell death. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives containing an acetamide moiety were found to induce apoptosis by activating caspases 3 and 9 in cancer cell lines. nih.gov

Reporter Gene Assays: These are used to monitor the activation or inhibition of specific signaling pathways by linking the expression of a reporter gene (e.g., luciferase) to a specific cellular response.

Table 2: Example of Cell Viability Data for Lead this compound Derivatives This table presents hypothetical EC50 values, which represent the concentration of a compound that causes a 50% reduction in cell viability, for selected "hit" compounds in a cancer cell line.

Compound IDCell LineAssay TypeEC50 (µM)
MPA-004MCF-7 (Breast Cancer)MTT Assay15.2
MPA-005MCF-7 (Breast Cancer)MTT Assay5.8
MPA-004PC3 (Prostate Cancer)MTT Assay22.5
MPA-005PC3 (Prostate Cancer)MTT Assay9.1

Molecular Target Identification and Validation Strategies

A critical step after identifying a biologically active compound is to determine its specific molecular target(s)—the biomolecule(s) with which it directly interacts to produce its effect. This process, known as target deconvolution, is essential for understanding the mechanism of action and for further optimization of the compound. nih.gov

Chemical proteomics is a powerful strategy for identifying the cellular targets of a small molecule. nih.govnih.gov This approach often involves creating an "affinity-based probe" by chemically modifying the compound of interest, such as this compound, to include a reactive group and a reporter tag (e.g., biotin). nih.govmdpi.com

The probe is introduced into a cell lysate or intact cells, where it covalently binds to its protein targets. mdpi.com The tagged proteins can then be isolated using the reporter tag (e.g., with streptavidin beads for a biotin (B1667282) tag) and identified using mass spectrometry. nih.gov This unbiased approach can reveal both expected and novel protein targets, providing a comprehensive view of the compound's interactions within the proteome. tum.de

If a compound is hypothesized to target a specific enzyme or enzyme class (e.g., kinases, proteases), its activity can be directly tested in enzymatic assays. evitachem.com These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50). semanticscholar.org For example, various acetamide derivatives have been synthesized and screened for their ability to inhibit enzymes like monoacylglycerol lipase (B570770) or urease. ebi.ac.uksemanticscholar.org These studies help to quantify the potency and selectivity of the compound against its purified target enzyme. nih.gov

Table 3: Hypothetical Enzymatic Inhibition Profile of MPA-005 This table shows representative IC50 values of a lead compound against a panel of purified enzymes to assess its potency and selectivity.

Enzyme TargetAssay TypeIC50 (nM)
Kinase ATR-FRET75
Kinase BFluorescence Polarization1,200
Kinase CTR-FRET> 10,000
Protease XFluorogenic Substrate Assay> 10,000
Protease YFluorogenic Substrate Assay8,500

If this compound derivatives are suspected to act on a cell surface or nuclear receptor, receptor binding studies are performed to characterize this interaction. evitachem.com These assays quantify the affinity of a ligand (the compound) for a receptor. A common method is the competitive radioligand binding assay, where the derivative's ability to displace a known, radioactively labeled ligand from the receptor is measured. The results are typically expressed as the inhibition constant (Ki), which reflects the binding affinity of the compound. nih.gov Such studies are crucial for understanding how a compound interacts with its target receptor and for guiding further structural modifications to improve affinity and selectivity. nih.gov

Table 4: Representative Receptor Binding Affinities for a Series of Derivatives This table illustrates hypothetical binding affinity (Ki) data for a series of compounds against different receptor subtypes.

Compound IDReceptor Subtype A (Ki, nM)Receptor Subtype B (Ki, nM)Receptor Subtype C (Ki, nM)
MPA-0015,400> 10,0008,200
MPA-0042503,1004,500
MPA-005951,8002,600

The search results indicate that while the broader class of pyridazine derivatives has been investigated for various pharmacological activities, "this compound" itself has not been the subject of dedicated, published research that would provide the necessary data to address the following sections of the user's outline:

Mechanistic Insights into this compound's Biological Action:There is no available research elucidating the specific biochemical pathways modulated by this compound or detailing its effects on cellular signaling mechanisms in vitro.

Therefore, constructing an article with the required "thorough, informative, and scientifically accurate content" for each specified subsection is not feasible. Any attempt to do so would require speculation or the inclusion of information on related but distinct chemical series, which would violate the explicit instructions to focus solely on "this compound".

Potential Applications and Future Research Directions of N 5 Methylpyridazin 3 Yl Acetamide

N-(5-methylpyridazin-3-yl)acetamide is a heterocyclic compound belonging to the pyridazine (B1198779) class of molecules. evitachem.com Its distinct molecular architecture, featuring a six-membered aromatic ring with two adjacent nitrogen atoms, makes it a subject of interest for a variety of scientific research applications. evitachem.com These range from medicinal chemistry to materials science, with ongoing investigations exploring its potential as a foundational chemical structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-methylpyridazin-3-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves acetylation of 5-methylpyridazin-3-amine using acetic anhydride under nitrogen atmosphere. For example, analogous acetamide syntheses (e.g., N-(5-methoxy-2-methylphenyl)acetamide) achieved 89% yield via dropwise addition of acetic anhydride to the amine in acetonitrile, followed by 12-hour stirring, evaporation, and recrystallization in petroleum ether . Optimization may include adjusting stoichiometry (e.g., excess acetic anhydride), inert gas purging to prevent oxidation, and solvent selection (e.g., acetonitrile for solubility). Post-reaction purification via aqueous workup (e.g., NaHCO₃ washing) and recrystallization minimizes impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : The pyridazine ring protons (δ 7.5–9.0 ppm) and acetamide’s methyl group (δ 2.1–2.3 ppm) are critical markers. Adjacent substituents (e.g., methyl at C5) split ring proton signals, aiding structural confirmation .
  • IR Spectroscopy : Confirm N-H stretching (amide, ~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹). Discrepancies in these peaks may indicate incomplete acetylation or hydrolysis .
  • LC-MS : Molecular ion ([M+H]⁺) confirms molecular weight, while fragmentation patterns distinguish regioisomers (e.g., methyl group position) .

Q. How can researchers ensure the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. For example, related acetamides were dissolved in water/acetonitrile (6.5:43.5 v/v) and analyzed for impurities; peaks other than the target compound and solvent should be <0.1% . Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) further enhance purity .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound derivatives, and what validation steps are required?

  • Methodological Answer :

  • PASS Program : Predicts activity spectra (e.g., kinase inhibition, antimicrobial potential) based on structural descriptors. For analogous compounds, PASS identified antimalarial and anticancer activity with Pa (probability of activity) >0.7 .
  • Molecular Docking : Dock derivatives into target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
  • SAR Analysis : Correlate substituent effects (e.g., methyl group at C5) with activity trends. For example, electron-donating groups on pyridazine enhance binding affinity in some kinase targets .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during this compound synthesis?

  • Methodological Answer :

  • Unexpected NMR Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity between the methyl group and pyridazine protons .
  • Low Yields : Investigate competing side reactions (e.g., hydrolysis of acetamide under acidic conditions). Switching to aprotic solvents (DMF, CH₃CN) or lower temperatures may suppress byproducts .
  • HPLC Purity Issues : Optimize mobile phase (e.g., trifluoroacetic acid in water/acetonitrile) to resolve co-eluting impurities .

Q. How can reaction scalability be achieved for this compound without compromising purity or yield?

  • Methodological Answer :

  • Continuous Flow Synthesis : Reduces exothermic risks in acetylation steps. For similar compounds, flow reactors improved yields by 15% compared to batch processes .
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) minimize byproducts in scaled-up acetylation. For example, H-ZSM-5 increased regioselectivity in pyridazine derivatives .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress and adjust parameters in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.